2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution with the furan ring: The pyrazole intermediate is then reacted with a furan derivative, such as 5-methylfuran-2-carbaldehyde, under basic conditions to form the desired product.
Introduction of the amino group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino or hydroxyl groups.
Scientific Research Applications
2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3-(2-furyl)-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(3-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(4-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the specific substitution pattern on the furan and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[5-amino-3-(5-methylfuran-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-3-9(15-7)8-6-10(11)13(12-8)4-5-14/h2-3,6,14H,4-5,11H2,1H3 |
InChI Key |
HTHJFZNOJASPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
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